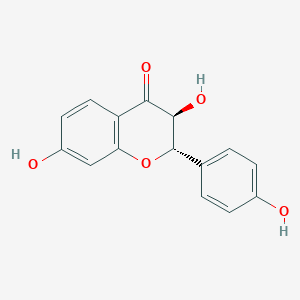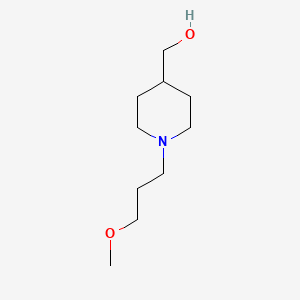
(1-(3-Methoxypropyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3-Methoxypropyl)piperidin-4-yl)methanol: is an organic compound that belongs to the class of piperidines. Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methoxypropyl group attached to the piperidine ring and a methanol group at the 4-position of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Methoxypropyl)piperidin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the amide reaction of 1-(3-methoxypropyl)-4-piperidinol, followed by acidolysis to obtain the target product . This method avoids the use of hazardous catalytic hydrogenation technology and reduction reagents, making it safer and more suitable for industrial production .
Industrial Production Methods: The industrial production of this compound involves optimizing the synthesis route to reduce the use of auxiliary or protecting groups, thereby shortening the reaction steps and reducing production working hours . This approach ensures a more efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions: (1-(3-Methoxypropyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: (1-(3-Methoxypropyl)piperidin-4-yl)methanol is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique structure makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for investigating the interactions of piperidine-based molecules with biological targets.
Medicine: The compound is a key intermediate in the synthesis of prucalopride, a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist used to treat chronic constipation . Its role in the synthesis of prucalopride highlights its importance in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial chemical processes.
Mechanism of Action
The mechanism of action of (1-(3-Methoxypropyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of prucalopride, it indirectly contributes to the activation of 5-HT4 receptors, which play a crucial role in regulating intestinal motility . The compound’s structure allows it to interact with these receptors, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Prucalopride: A selective 5-HT4 receptor agonist used to treat chronic constipation.
Piperidine: A simple heterocyclic amine with a six-membered ring containing one nitrogen atom.
Methoxypropylamine: An amine with a methoxypropyl group attached to the nitrogen atom.
Uniqueness: (1-(3-Methoxypropyl)piperidin-4-yl)methanol is unique due to its specific combination of a methoxypropyl group and a piperidine ring with a methanol group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
[1-(3-methoxypropyl)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H21NO2/c1-13-8-2-5-11-6-3-10(9-12)4-7-11/h10,12H,2-9H2,1H3 |
InChI Key |
NIDSTHXDLXBHSM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(CC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


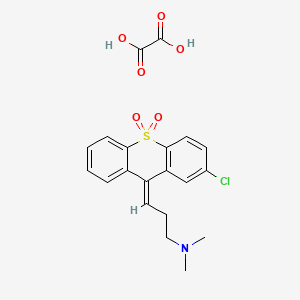

![2-[(2,6-Dichloro-8-piperidin-1-ylpyrimido[5,4-d]pyrimidin-4-yl)-(2-hydroxyethyl)amino]ethanol](/img/structure/B13442515.png)
![4-[(1-Hydroxycyclobutyl)methyl]-1lambda-thiomorpholine-1,1-dione](/img/structure/B13442522.png)
![(1S)-7-bromo-8-methoxy-14-oxo-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-4-carbaldehyde](/img/structure/B13442523.png)
![Des[2-(1,2,4-triazolyl)] Itraconazole-2-isocyanate](/img/structure/B13442530.png)
![(3a,5b,6a)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid](/img/structure/B13442535.png)
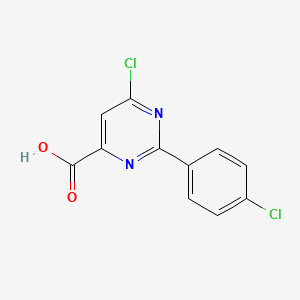
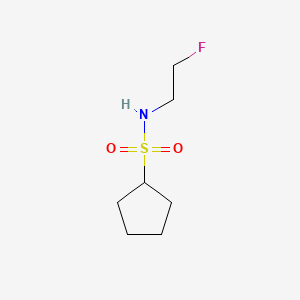

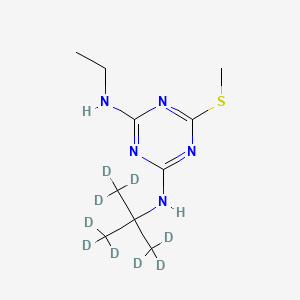
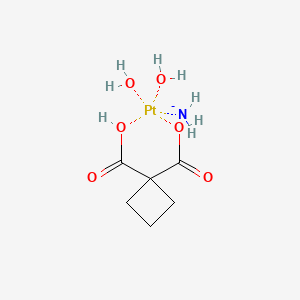
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
